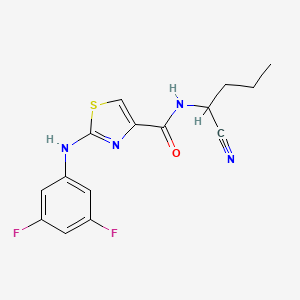

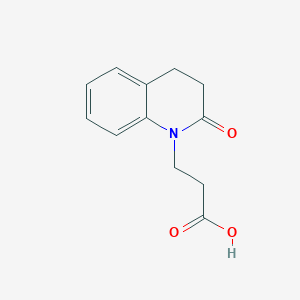

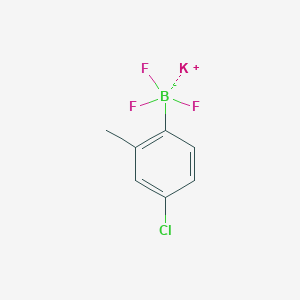

![molecular formula C21H21FN6O2 B2481476 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1798485-12-7](/img/structure/B2481476.png)

1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide” likely shares structural and functional similarities with various benzyl-piperidine and triazole derivatives studied for their biological activities and interactions with biological receptors. Such compounds are synthesized and investigated for their potential as therapeutic agents, showcasing the diversity of chemical modifications to tailor specific properties and activities.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including reductive amination, amide hydrolysis, and N-alkylation. For instance, the synthesis of 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde showcases a typical pathway that could be adapted for the target compound, utilizing intermediate steps confirmed by spectroscopic methods like 1HNMR, 19FNMR, and ESI-MS (Yang Fang-wei, 2013).

Molecular Structure Analysis

X-ray diffraction (XRD) studies provide detailed insights into the molecular structure of related compounds. The characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, complemented by single-crystal XRD data, offers a framework for understanding the structural aspects of the target compound. Such studies reveal the crystal system, space group, and molecular interactions within the crystal structure, informing on stability and conformational preferences (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore their potential as ligands for biological receptors, highlighting their selectivity and affinity towards specific targets. The synthesis and receptor binding assay of derivatives show potential for tailored biological activity, providing a basis for the chemical reactivity and interaction profiles of the target compound (Ji-Yong Liu et al., 2009).

Scientific Research Applications

Mycobacterium tuberculosis GyrB InhibitorsA study by Jeankumar et al. (2013) focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. They explored a series of compounds, highlighting the potential of these structures in targeting tuberculosis through inhibition of the GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. This research demonstrates the compound's potential in contributing to the development of new antituberculosis agents. Jeankumar et al., 2013

Inotropic Activity EvaluationLiu et al. (2009) synthesized and evaluated a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for positive inotropic activity. Their findings indicated that some derivatives, including a closely related compound, exhibited significant inotropic activity, suggesting potential applications in heart failure treatment by improving heart muscle contractility. Liu et al., 2009

Antimicrobial AgentsResearch conducted by Jadhav et al. (2017) involved the synthesis and evaluation of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities. The study revealed that most of these compounds exhibit moderate to good activities against tested bacterial and fungal strains, suggesting their potential as antimicrobial agents. Jadhav et al., 2017

Dopamine D4 Receptor Ligands

A study by Fang-wei (2013) focused on synthesizing a compound for in vitro receptor binding assays, demonstrating its potential as a dopamine D4 receptor ligand. This research could be relevant for developing treatments targeting neurological disorders, such as schizophrenia or Parkinson's disease. Fang-wei, 2013These studies illustrate the diverse scientific applications of the compound , ranging from antimicrobial agents to potential treatments for tuberculosis and heart failure, as well as its role in neurological disorder therapies. The research underscores the compound's versatility in drug development, highlighting its importance in ongoing scientific exploration.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O2/c22-17-4-2-1-3-16(17)13-28-19(14-5-9-24-10-6-14)18(25-26-28)21(30)27-11-7-15(8-12-27)20(23)29/h1-6,9-10,15H,7-8,11-13H2,(H2,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSQPLCWVNXCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

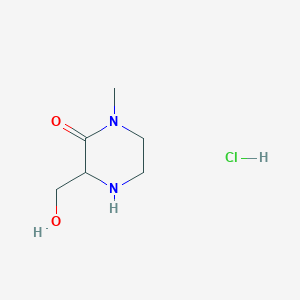

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)

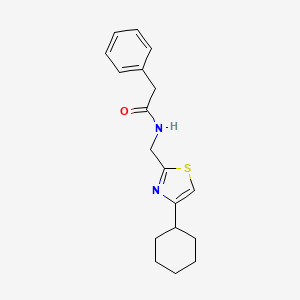

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

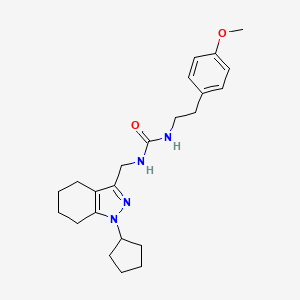

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)